(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hcl

Description

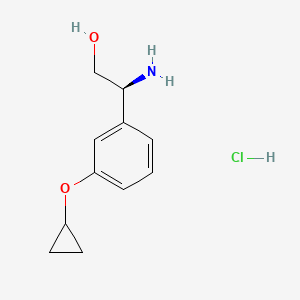

(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol HCl is a chiral amino alcohol derivative featuring a cyclopropoxy-substituted phenyl ring. The compound’s stereochemistry (S-configuration) and cyclopropoxy group confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula |

C11H16ClNO2 |

|---|---|

Molecular Weight |

229.70 g/mol |

IUPAC Name |

(2S)-2-amino-2-(3-cyclopropyloxyphenyl)ethanol;hydrochloride |

InChI |

InChI=1S/C11H15NO2.ClH/c12-11(7-13)8-2-1-3-10(6-8)14-9-4-5-9;/h1-3,6,9,11,13H,4-5,7,12H2;1H/t11-;/m1./s1 |

InChI Key |

NANIAWRLNVJHLO-RFVHGSKJSA-N |

Isomeric SMILES |

C1CC1OC2=CC=CC(=C2)[C@@H](CO)N.Cl |

Canonical SMILES |

C1CC1OC2=CC=CC(=C2)C(CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the cyclopropoxyphenyl precursor.

Amination: The precursor undergoes amination to introduce the amino group.

Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. Techniques like crystallization and chromatography are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

Medicinal Chemistry

1.1 Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies to explore its efficacy as a pharmacological agent. Research indicates that modifications to the cyclopropoxy group can significantly influence the biological activity of related compounds. For instance, studies have shown that specific substitutions on the phenyl ring enhance binding affinity to target receptors, which is crucial for developing effective drugs .

1.2 Potential Therapeutic Uses

(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride has been investigated for its potential in treating various neurological disorders. Its structural similarity to known psychoactive compounds suggests it may act on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Preliminary studies indicate possible applications in treating conditions such as depression and anxiety disorders .

Neuropharmacology

2.1 Receptor Binding Studies

Recent research has focused on the binding affinities of (S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride to various receptors, including serotonin receptors (5-HT). The compound has shown promising results in vitro, indicating that it may modulate receptor activity effectively, which is essential for developing new antidepressants or anxiolytics .

2.2 Behavioral Studies

Behavioral assays using animal models have demonstrated that this compound may produce anxiolytic-like effects, suggesting a potential role in anxiety treatment. These findings warrant further investigation into its mechanisms of action and therapeutic window .

Synthetic Applications

3.1 Building Block for Drug Development

The compound serves as a versatile building block in the synthesis of more complex pharmaceuticals. Its functional groups allow for easy modification, making it a valuable intermediate in drug design processes aimed at enhancing therapeutic efficacy and reducing side effects .

3.2 Synthesis of Derivatives

Research has successfully synthesized various derivatives of (S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride, leading to compounds with improved pharmacological profiles. These derivatives have been tested for their activity against different biological targets, showcasing the compound's utility in drug discovery .

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The cyclopropoxy group distinguishes this compound from analogs with halogenated or alkoxy substituents. Key comparisons include:

Key Observations :

- Cyclopropoxy vs. Halogens : The cyclopropoxy group likely enhances lipophilicity compared to chloro or fluoro substituents, improving membrane permeability but possibly reducing aqueous solubility .

- Steric and Electronic Effects : The cyclopropane ring introduces steric hindrance and ring strain, which may stabilize the compound against enzymatic degradation compared to bulkier alkoxy groups (e.g., ethoxy) .

Market and Industrial Relevance

While market data for the cyclopropoxy derivative is absent, the global market for (2S)-2-Amino-2-(3-chlorophenyl)ethanol HCl is projected to grow through 2025, driven by applications in pharmaceuticals and agrochemicals . The cyclopropoxy analog’s niche applications may face higher production costs due to complex synthesis but could command premium pricing in targeted therapies.

Biological Activity

(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound (S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol HCl can be described structurally as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 240.71 g/mol

- IUPAC Name : (S)-2-amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride

This compound features a cyclopropoxy group attached to a phenyl ring, which contributes to its unique pharmacological properties.

Research indicates that this compound exhibits biological activity primarily through modulation of neurotransmitter systems. Specifically, it has been studied for its interactions with serotonin receptors, particularly the 5-HT receptor.

Key Findings:

- Receptor Interaction : The compound acts as a selective agonist for the 5-HT receptor, which is implicated in various neuropsychiatric disorders. It promotes Gq signaling pathways while minimizing β-arrestin recruitment, suggesting a functional selectivity that may lead to fewer side effects compared to non-selective agonists .

- Potency : In vitro assays have demonstrated an EC value of approximately 23 nM for the 5-HT receptor, indicating strong receptor affinity .

Biological Activity and Therapeutic Implications

The biological activity of this compound extends into several therapeutic areas:

- Neuropsychiatric Disorders : Due to its action on serotonin receptors, this compound shows promise in treating conditions such as depression and anxiety disorders.

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit certain cancer cell lines. For instance, analogs have been shown to inhibit Raf kinase activity, which is crucial in cancer signaling pathways .

- Pain Management : The modulation of serotonin pathways also implies potential applications in pain management therapies.

Table 1: Summary of Biological Activities

Case Study Example

In a study focusing on the pharmacological profile of similar compounds, it was found that modifications in the cyclopropyl group significantly affected receptor binding affinity and selectivity. This highlights the importance of structural variations in optimizing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.